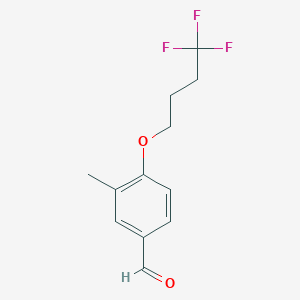
4-(Cyclopropylmethoxy)-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylmethoxy-3-hydroxy-benzamide is an organic compound with the molecular formula C11H13NO3. It is a benzamide derivative characterized by the presence of a cyclopropylmethoxy group at the 4-position and a hydroxy group at the 3-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylmethoxy-3-hydroxy-benzamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at 40°C for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropylmethoxy-3-hydroxy-benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylmethoxy-3-hydroxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-cyclopropylmethoxy-3-oxo-benzamide.
Reduction: Formation of 4-cyclopropylmethoxy-3-hydroxy-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropylmethoxy-3-hydroxy-benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropylmethoxy-3-hydroxy-benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
4-Cyclopropylmethoxy-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-Hydroxy-3-cyclopropylmethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-Cyclopropylmethoxy-3-hydroxy-benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)8-3-4-10(9(13)5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) |
InChI Key |
ATTHUMOVJCQXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B12074044.png)





![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)



